molecular formula C10H15NO3S B14853904 N-(5-Hydroxy-2-isopropylphenyl)methanesulfonamide

N-(5-Hydroxy-2-isopropylphenyl)methanesulfonamide

Katalognummer: B14853904
Molekulargewicht: 229.30 g/mol
InChI-Schlüssel: OVROAIWMNWRGSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Hydroxy-2-isopropylphenyl)methanesulfonamide is an organic compound that belongs to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Hydroxy-2-isopropylphenyl)methanesulfonamide typically involves the reaction of 5-hydroxy-2-isopropylaniline with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{5-Hydroxy-2-isopropylaniline} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ] The base is used to absorb the hydrochloric acid generated during the reaction .

Industrial Production Methods

Industrial production methods for sulfonamides often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-Hydroxy-2-isopropylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) can facilitate substitution reactions.

Major Products

Wissenschaftliche Forschungsanwendungen

N-(5-Hydroxy-2-isopropylphenyl)methanesulfonamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(5-Hydroxy-2-isopropylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(5-Hydroxy-2-isopropylphenyl)methanesulfonamide is unique due to its specific structural features, including the presence of a hydroxyl group and an isopropyl group.

Eigenschaften

Molekularformel

C10H15NO3S

Molekulargewicht

229.30 g/mol

IUPAC-Name

N-(5-hydroxy-2-propan-2-ylphenyl)methanesulfonamide

InChI

InChI=1S/C10H15NO3S/c1-7(2)9-5-4-8(12)6-10(9)11-15(3,13)14/h4-7,11-12H,1-3H3

InChI-Schlüssel

OVROAIWMNWRGSW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C=C(C=C1)O)NS(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.